molecular formula C9H18 B13800055 cis-1,1,3,4-Tetramethylcyclopentane CAS No. 53907-60-1

cis-1,1,3,4-Tetramethylcyclopentane

Cat. No.: B13800055
CAS No.: 53907-60-1
M. Wt: 126.24 g/mol
InChI Key: OWHFMVURUNNXMJ-OCAPTIKFSA-N
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Description

cis-1,1,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring in a specific cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,1,3,4-Tetramethylcyclopentane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,1,3,4-tetramethylcyclopentadiene. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired cis configuration .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

cis-1,1,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst to yield fully saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

cis-1,1,3,4-Tetramethylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1,1,3,4-Tetramethylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s methyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the double bonds in the cyclopentane ring are hydrogenated to form saturated hydrocarbons. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by radical initiators or light.

Comparison with Similar Compounds

cis-1,1,3,4-Tetramethylcyclopentane can be compared with other similar compounds such as:

Properties

CAS No.

53907-60-1

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(3S,4R)-1,1,3,4-tetramethylcyclopentane

InChI

InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8+

InChI Key

OWHFMVURUNNXMJ-OCAPTIKFSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H]1C)(C)C

Canonical SMILES

CC1CC(CC1C)(C)C

Origin of Product

United States

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